molecular formula C29H41N3O4 B3008626 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-99-7

3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B3008626
CAS No.: 921925-99-7
M. Wt: 495.664
InChI Key: XHYBYTBHLLLVJL-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a triethoxy-substituted aromatic core and a complex side chain incorporating a 1-methylindolin-5-yl group and a piperidin-1-yl moiety.

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N3O4/c1-5-34-26-18-23(19-27(35-6-2)28(26)36-7-3)29(33)30-20-25(32-14-9-8-10-15-32)21-11-12-24-22(17-21)13-16-31(24)4/h11-12,17-19,25H,5-10,13-16,20H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBYTBHLLLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of Ethoxy Groups: Ethylation of the benzamide core to introduce ethoxy groups at the 3, 4, and 5 positions.

    Attachment of the Indoline Moiety: The indoline moiety can be introduced through a nucleophilic substitution reaction.

    Incorporation of the Piperidine Ring: The final step involves the attachment of the piperidine ring through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Diagnostic Tools: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituent effects, conformational flexibility, and bioactivity. Key analogs include:

Compound Name Structural Features Biological Activity Key Findings
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Trihydroxybenzamide core, phenolic ethyl side chain Antioxidant (DPPH scavenging IC₅₀ = 22.8 μM) High radical scavenging activity due to phenolic hydroxyl groups; lower lipophilicity compared to triethoxy analog.
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Chlorobenzamide core, piperidine-ethyl side chain Unreported (structural study) Piperidine adopts chair conformation; hydrogen bonding via water enhances crystal stability.
5-[(3S,4R)-3-{[(Benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-(indazol-3-ylmethyl)benzamide (Q1Y) Fluorobenzamide core, benzodioxol-piperidine side chain Not explicitly stated (PDB ligand) Chiral centers and aromatic bonds suggest potential for protein binding (e.g., kinase inhibition).
N-(5-(Pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylamino)phenyl)benzamide Trimethoxybenzylamino-pyrrolidine side chain Synthetic intermediate (no bioactivity reported) Pyrrolidine vs. piperidine alters ring strain and hydrogen-bonding capacity.

Functional Group Impact Analysis

  • Triethoxy vs. Trihydroxy (THHEB): Replacing hydroxyl with ethoxy groups increases lipophilicity (predicted logP: ~3.5 vs. ~1.8) but reduces antioxidant efficacy due to diminished hydrogen-donating capacity .
  • Piperidine vs.
  • Chloro vs. Ethoxy Substitution (): Chlorine’s electronegativity may enhance binding to electron-rich enzyme active sites, whereas ethoxy groups prioritize passive membrane diffusion.

Pharmacokinetic and Physicochemical Properties

Hypothetical data based on structural analogs:

Property 3,4,5-Triethoxy Target Compound THHEB 4-Chloro Analog
logP ~3.5 (predicted) 1.8 (measured) ~2.2 (predicted)
Aqueous Solubility Low (ethoxy groups) Moderate (hydroxyl groups) Low (chloro group)
Metabolic Stability High (ethoxy resistance to Phase I oxidation) Low (phenolic glucuronidation) Moderate (chlorine stability)

Research Findings and Limitations

  • Antioxidant Activity: While THHEB demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide), the triethoxy analog is likely less active due to reduced polarity, though its stability may favor in vivo applications .
  • Synthetic Challenges: The indoline-piperidine side chain introduces steric hindrance, complicating synthesis compared to simpler analogs (e.g., ’s pyrrolidine derivatives) .

Biological Activity

Molecular Structure

The molecular formula of the compound is C21H30N2O3C_{21}H_{30}N_{2}O_{3}. The structure includes a benzamide core substituted with triethoxy groups and an indolin-piperidine moiety. This unique combination is hypothesized to contribute to its biological activity.

PropertyValue
Molecular Weight358.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that compounds similar to 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The presence of the indolin and piperidine structures suggests potential activity as a central nervous system agent and anti-inflammatory compound.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antibacterial and antifungal properties. For example, derivatives of similar structures were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results indicate a notable reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively .

Study 1: Antibacterial Activity

In a comparative study, This compound was assessed alongside standard antibiotics. The results showed that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) comparable to commercial antibiotics like Imipenem and Nalidixic acid.

Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of related compounds revealed that treatment with these compounds led to a significant decrease in edema in animal models of inflammation. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls .

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